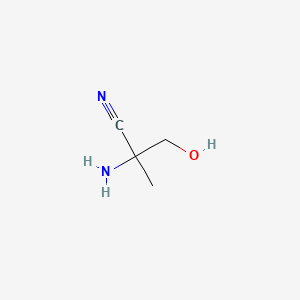

2-Amino-3-hydroxy-2-methylpropanenitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-4(6,2-5)3-7/h7H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLLJVJCVKHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559934 | |

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122556-12-1 | |

| Record name | 2-Amino-3-hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Amino-3-hydroxy-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-3-hydroxy-2-methylpropanenitrile, a multifunctional chemical intermediate. While not extensively documented in mainstream chemical literature, its structure—possessing a primary amine, a primary alcohol, and a nitrile group attached to a quaternary carbon—suggests significant potential as a versatile building block in synthetic and medicinal chemistry. This document consolidates available data and provides expert-driven predictions on its chemical properties, spectroscopic signatures, reactivity, and synthetic pathways. It further outlines detailed experimental protocols, safety considerations, and potential applications, serving as a foundational resource for researchers exploring its utility in drug development and novel material synthesis.

Core Chemical Identity and Properties

2-Amino-3-hydroxy-2-methylpropanenitrile is a unique small molecule featuring a stereocenter at the C2 position. Its trifunctional nature makes it a compelling synthon for creating complex molecular architectures.

Structural Information

-

IUPAC Name: 2-amino-3-hydroxy-2-methylpropanenitrile[1]

-

Molecular Formula: C₄H₈N₂O[2]

-

SMILES: N#CC(C)(N)CO[2]

Physicochemical Properties (Predicted and Comparative)

Direct experimental data for this specific compound is scarce. The following properties are estimated based on its structure and comparison with analogous compounds like 2-amino-2-methylpropanenitrile[5][6][7][8][9][10][11] and 3-hydroxypropanenitrile[12][13][14][15][16].

| Property | Predicted/Estimated Value | Rationale & Comparative Data |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar aminonitriles are liquids or solids[8][17]. The hydroxyl group may promote solidification. |

| Boiling Point | >200 °C (with potential decomposition) | The presence of polar -OH and -NH₂ groups capable of hydrogen bonding will significantly elevate the boiling point compared to 2-amino-2-methylpropanenitrile (150.4 °C)[7] and 3-hydroxypropanenitrile (228 °C)[12][14]. |

| Melting Point | Not available; likely near room temperature | 3-hydroxypropanenitrile has a melting point of -46 °C[12][14]. The additional methyl and amino groups on a quaternary center may lead to a higher, more crystalline packing structure. |

| Solubility | Highly soluble in water and polar organic solvents (e.g., Methanol, Ethanol, DMSO) | The polar amine, hydroxyl, and nitrile groups will confer high water solubility[17]. |

| pKa (Predicted) | Amine (NH₂): ~7.5-8.5Alcohol (OH): ~14-15 | The electron-withdrawing nitrile group will lower the basicity of the amine compared to a simple alkylamine. The pKa of the hydroxyl group is expected to be similar to that of a typical primary alcohol. |

| LogP (Predicted) | -1.4 | The high polarity from the three functional groups suggests a negative LogP value, indicating hydrophilicity[1]. |

Synthesis and Purification

The most logical and established method for synthesizing α-aminonitriles is the Strecker synthesis [18][19][20][21]. This one-pot, three-component reaction is highly adaptable for producing 2-Amino-3-hydroxy-2-methylpropanenitrile.

Proposed Synthetic Pathway: Modified Strecker Synthesis

The synthesis involves the reaction of a hydroxy-ketone with a cyanide source and an ammonia source[19][22].

Caption: Proposed Strecker synthesis pathway.

Detailed Experimental Protocol

Materials:

-

Hydroxyacetone (1.0 eq)

-

Ammonium chloride (NH₄Cl, 1.2 eq)

-

Sodium cyanide (NaCN, 1.1 eq)

-

Aqueous ammonia (28-30%)

-

Methanol or Ethanol

-

Deionized Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve hydroxyacetone in methanol.

-

Ammonia Addition: Slowly add a pre-cooled solution of ammonium chloride in aqueous ammonia to the hydroxyacetone solution while stirring vigorously. Maintain the temperature below 10°C. Stir for 30 minutes to facilitate imine formation.

-

Cyanide Addition: Prepare a solution of sodium cyanide in deionized water and cool it in an ice bath. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove methanol. Add water and extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Transformations

The molecule's value lies in the distinct reactivity of its three functional groups, which can often be addressed selectively[23][24][25].

Caption: Key reactivity modes of the core molecule.

Reactions of the Amino Group (-NH₂)

-

Acylation: The primary amine acts as a nucleophile and can be readily acylated by acyl halides or anhydrides to form stable amides. This is a common strategy for protecting the amine or for building more complex structures[26][27][28][29][30].

-

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines.

Reactions of the Nitrile Group (-CN)

-

Hydrolysis: This is one of the most valuable transformations. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, converting the parent molecule into a novel, non-proteinogenic α-amino acid. Partial hydrolysis can yield the corresponding amide[20][31][32][33].

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transforms the molecule into a 1,2-diamine, a common pharmacophore[23][24].

Reactions of the Hydroxyl Group (-OH)

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents (e.g., PCC) or to a carboxylic acid using stronger agents (e.g., KMnO₄, Jones reagent).

-

Esterification/Etherification: The hydroxyl group can be converted to an ester with an acyl halide or carboxylic acid, or to an ether via Williamson ether synthesis.

Spectroscopic Analysis (Predicted)

-

¹H NMR:

-

Singlet (~1.3-1.5 ppm) for the methyl (-CH₃) protons.

-

Broad singlet for the amine (-NH₂) protons; chemical shift is solvent-dependent.

-

Singlet (~3.5-3.7 ppm) for the methylene (-CH₂OH) protons.

-

Broad singlet for the hydroxyl (-OH) proton.

-

-

¹³C NMR:

-

Signal for the methyl carbon (~25-30 ppm).

-

Signal for the quaternary carbon (~55-65 ppm).

-

Signal for the methylene carbon (~65-75 ppm).

-

Signal for the nitrile carbon (-C≡N) (~118-125 ppm).

-

-

IR Spectroscopy:

-

Broad absorption band for O-H and N-H stretching (~3200-3500 cm⁻¹).

-

Weak to medium absorption for C≡N stretching (~2210-2260 cm⁻¹).

-

Strong absorption for C-O stretching (~1000-1250 cm⁻¹).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 100.12.

-

Common fragmentation patterns would include the loss of H₂O, NH₃, HCN, and the hydroxymethyl radical (•CH₂OH).

-

Applications in Research and Drug Development

The trifunctional nature of 2-Amino-3-hydroxy-2-methylpropanenitrile makes it a highly attractive building block.

-

Non-Canonical Amino Acids: Hydrolysis of the nitrile group provides direct access to α-methylserine, a non-proteinogenic amino acid that can be incorporated into peptides to increase metabolic stability or induce specific secondary structures.

-

Heterocyclic Synthesis: The molecule contains all the necessary atoms (C, N, O) to serve as a precursor for various nitrogen- and oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

-

Fragment-Based Drug Discovery: As a small, polar, and structurally complex molecule, it can serve as a valuable fragment for screening against biological targets. Its three functional groups provide multiple vectors for chemical elaboration.

Safety and Handling

Hazard Statement: α-Aminonitriles should be handled with extreme caution as they are potentially toxic. They may be harmful if swallowed, inhaled, or absorbed through the skin[8][17][34]. They can release hydrogen cyanide (HCN) gas upon contact with acids or through metabolic processes.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[17][35].

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood[17][35][36]. Avoid creating aerosols or dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from acids and strong oxidizing agents[2][17][35]. Recommended storage is at 2-8°C[2].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste[34][37].

References

-

Formation of Protein Charge Ladders by Acylation of Amino Groups on Proteins. Journal of the American Chemical Society. [Link]

-

Acetylation (or Succinylation) of Amino Groups on Proteins. Hancock Lab. [Link]

-

Acylation and Esterification of Amino Acids. AK Lectures. [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

- Acylation of amino acids.

-

2-Amino-2-methylpropanenitrile. CAS Common Chemistry. [Link]

-

Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Publications. [Link]

-

Acylation. Wikipedia. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

2-amino-3-hydroxy-2-methylpropanenitrile | CAS#:122556-12-1. Chemsrc. [Link]

-

3-Hydroxypropanenitrile Properties. EPA. [Link]

-

2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752. PubChem. [Link]

-

2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. PubChem. [Link]

-

Different reactivity modes of α‐aminonitriles. ResearchGate. [Link]

-

Strecker Synthesis Definition. Fiveable. [Link]

-

3-Hydroxypropionitrile. ChemBK. [Link]

-

Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme. [Link]

-

Some recent applications of α-amino nitrile chemistry. RSC Publishing. [Link]

-

HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. International Multidisciplinary Journal for Research & Development. [Link]

-

Aminonitriles as building blocks in organic chemistry. Till Opatz. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

2-amino-2-methylpropanenitrile | CAS#:19355-69-2. Chemsrc. [Link]

-

Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Cole-Parmer. [Link]

-

Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). Cheméo. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Overview of Strecker Amino Acid Synthesis. News-Medical. [Link]

-

Propanenitrile, 3-amino-2-methyl- Properties. EPA. [Link]

-

2-Amino-3-methylpentanenitrile | C6H12N2 | CID 13760530. PubChem. [Link]

-

2-amino-2-methylpropanenitrile - C4H8N2 | CSSS00000186199. Chemspace. [Link]

-

2-amino-2-methylpropanenitrile (C4H8N2). PubChemLite. [Link]

-

2-Amino-2-methylpropanenitrile. Oakwood Chemical. [Link]

Sources

- 1. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-amino-3-hydroxy-2-methylpropanenitrile | CAS#:122556-12-1 | Chemsrc [chemsrc.com]

- 4. 122556-12-1|2-Amino-3-hydroxy-2-methylpropanenitrile|BLD Pharm [bldpharm.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-2-methylpropanenitrile | CAS#:19355-69-2 | Chemsrc [chemsrc.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 2-amino-2-methylpropanenitrile - C4H8N2 | CSSS00000186199 [chem-space.com]

- 10. PubChemLite - 2-amino-2-methylpropanenitrile (C4H8N2) [pubchemlite.lcsb.uni.lu]

- 11. 2-Amino-2-methylpropanenitrile [oakwoodchemical.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. CompTox Chemicals Dashboard [comptox.epa.gov]

- 14. chembk.com [chembk.com]

- 15. Propanenitrile, 3-hydroxy- (CAS 109-78-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Strecker Synthesis [organic-chemistry.org]

- 19. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. news-medical.net [news-medical.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab [cmdr.ubc.ca]

- 28. aklectures.com [aklectures.com]

- 29. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]

- 30. Acylation - Wikipedia [en.wikipedia.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Thieme E-Books & E-Journals [thieme-connect.de]

- 33. ijmrd.in [ijmrd.in]

- 34. AMINOACETONITRILE - Safety Data Sheet [chemicalbook.com]

- 35. datasheets.scbt.com [datasheets.scbt.com]

- 36. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 37. fishersci.com [fishersci.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-3-hydroxy-2-methylpropanenitrile

Abstract As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter aliphatic amino nitriles that serve as critical linchpins in complex molecular architectures. 2-Amino-3-hydroxy-2-methylpropanenitrile (CAS: 122556-12-1) is a prime example of such a high-value intermediate. It acts as the fundamental precursor to both non-proteinogenic amino acids (e.g., α-methylserine) and breakthrough anthelmintic therapeutics (e.g., Monepantel). This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and validated laboratory protocols.

Physicochemical Profiling & Causality of Stability

Understanding the physical properties of 2-amino-3-hydroxy-2-methylpropanenitrile is not merely an exercise in data collection; it is the foundation for designing robust synthetic workflows. The molecule features three highly reactive functional groups—a primary amine, a primary hydroxyl, and a nitrile—crowded around a single chiral quaternary carbon.

Quantitative Data Summary

| Property | Value / Description | Analytical Causality & Notes |

| IUPAC Name | 2-amino-3-hydroxy-2-methylpropanenitrile | Unambiguous structural identifier. |

| CAS Number | 122556-12-1 | Standard registry identifier[1]. |

| Molecular Formula | C₄H₈N₂O | - |

| Molecular Weight | 100.12 g/mol | Verified via LC-MS[1]. |

| Physical State | Low-melting solid / Viscous oil | Transitions near ambient temperatures depending on trace moisture. |

| Melting Point | 70 – 74 °C | Indicates moderate crystalline lattice energy. |

| SMILES | CC(CO)(C#N)N | Useful for computational modeling[1]. |

| Storage Conditions | 2–8 °C, Inert Atmosphere (Ar/N₂) | Prevents atmospheric moisture-induced nitrile hydrolysis and amine oxidation[2]. |

Handling Insights: The proximity of the nucleophilic hydroxyl group to the electrophilic nitrile carbon introduces the risk of intramolecular cyclization (forming an oxazoline derivative) under strong Lewis acid catalysis or high thermal stress. Consequently, storage at 2–8 °C under an inert atmosphere is strictly required to maintain >95% purity over extended periods [2].

Mechanistic Workflows & Pharmaceutical Applications

The true value of this compound lies in its stereocenter. The (S)-enantiomer is the direct building block for Monepantel (Zolvix), a first-in-class Amino-Acetonitrile Derivative (AAD) used to combat resistant gastrointestinal nematodes in livestock [3].

Alternatively, rigorous acidic hydrolysis of the nitrile yields α-methylserine , a quaternary amino acid heavily utilized in peptidomimetic drug discovery to increase the proteolytic stability of peptide therapeutics.

Fig 1: Divergent synthetic utility of 2-amino-3-hydroxy-2-methylpropanenitrile.

Mechanism of Action: Monepantel

When 2-amino-3-hydroxy-2-methylpropanenitrile is derivatized into Monepantel, the resulting molecule acts as a positive allosteric modulator of the ACR-23 nicotinic acetylcholine receptor (nAChR) subunit, a target exclusive to nematodes. The drug forces the ion channel into a locked-open state, causing uncontrolled ion flux, catastrophic muscle depolarization, and rapid spastic paralysis of the parasite [3].

Fig 2: Biological cascade initiated by Monepantel binding to the ACR-23 receptor.

Validated Experimental Protocols

To ensure scientific integrity, every procedure executed in the laboratory must be a self-validating system. Below are the optimized, step-by-step methodologies for synthesizing and utilizing this compound.

Protocol A: Asymmetric Strecker Synthesis of (S)-2-Amino-3-hydroxy-2-methylpropanenitrile

Objective: Establish the quaternary stereocenter with high enantiomeric excess (ee) using a chiral auxiliary.

-

Imine Condensation:

-

Dissolve hydroxyacetone (1.0 eq) and (R)-phenylglycinol (1.05 eq, acting as the chiral auxiliary) in anhydrous dichloromethane (DCM) under argon.

-

Add anhydrous MgSO₄ to scavenge water. Stir at room temperature for 12 hours.

-

Causality: Water removal drives the equilibrium toward the ketimine intermediate, preventing premature hydrolysis.

-

-

Diastereoselective Cyanation:

-

Cool the reaction to -78 °C. Slowly add trimethylsilyl cyanide (TMS-CN, 1.2 eq) and a catalytic amount of Lewis acid (e.g., Ti(OiPr)₄).

-

Causality: The bulky (R)-phenylglycinol auxiliary sterically shields one face of the ketimine, forcing the cyanide nucleophile to attack from the opposite face, yielding the (S,R)-aminonitrile diastereomer.

-

-

Auxiliary Cleavage:

-

Subject the purified intermediate to hydrogenolysis using Pd/C (10 mol%) under H₂ (50 psi) in methanol.

-

Filter through Celite and concentrate in vacuo to yield the free (S)-2-amino-3-hydroxy-2-methylpropanenitrile.

-

-

Self-Validation Check:

-

Run Chiral HPLC (e.g., Chiralpak AD-H column). A successful run must demonstrate an enantiomeric excess (ee) of >95%.

-

Protocol B: Conversion to α-Methylserine via Acidic Hydrolysis

Objective: Hydrolyze the nitrile to a carboxylic acid without degrading the hydroxyl or amine groups.

-

Acidic Reflux:

-

Suspend 2-amino-3-hydroxy-2-methylpropanenitrile in 6M HCl (10 mL per gram of substrate).

-

Heat to reflux (105 °C) for 16 hours.

-

Causality: The highly acidic environment protonates the nitrile nitrogen, rendering the nitrile carbon extremely electrophilic. Water attacks to form a primary amide, which subsequently hydrolyzes to the carboxylic acid, releasing ammonium chloride.

-

-

Purification:

-

Concentrate the solution to dryness to remove excess HCl.

-

Dissolve the residue in minimal water and load onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).

-

Wash with deionized water until the eluent is neutral, then elute the zwitterionic α-methylserine using 2M aqueous ammonia.

-

-

Self-Validation Check:

-

Ninhydrin Test: Spot the eluent on a TLC plate and heat with ninhydrin; a deep purple color confirms the presence of the primary amine.

-

LC-MS: Confirm the mass of the final lyophilized powder (Expected m/z for [M+H]⁺ is 120.1).

-

References

-

PubChem. "2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752". National Center for Biotechnology Information.[Link]

-

Macsen Labs. "Monepantel | 887148-69-8 | Manufacturer & Supplier".[Link]

Sources

The Core of Aminoacetonitrile Derivatives: A Technical Guide to 2-Amino-3-hydroxy-2-methylpropanenitrile

Executive Summary

In early-stage drug discovery and process chemistry, identifying and validating the right chiral building blocks is the difference between a scalable therapeutic and a failed clinical candidate. 2-Amino-3-hydroxy-2-methylpropanenitrile is a highly specialized aliphatic nitrile that serves as the critical chiral backbone for Aminoacetonitrile Derivatives (AADs). Most notably, it is the foundational intermediate in the synthesis of1, a first-in-class anthelmintic drug[1].

This technical guide synthesizes the chemical identity, mechanistic utility, and laboratory workflows associated with this intermediate, providing a self-validating framework for its application in drug synthesis.

Chemical Identity & Quantitative Data

Before deploying this intermediate in a multi-step synthesis, its fundamental physicochemical properties must be verified. The molecule features a primary amine, a primary alcohol, and a nitrile group situated on a sterically hindered chiral center (C2), which dictates its unique reactivity profile.

| Property | Value |

| CAS Number | 2[2] |

| PubChem CID | 2[2] |

| IUPAC Name | 2-amino-3-hydroxy-2-methylpropanenitrile[2] |

| Molecular Formula | C4H8N2O[2] |

| Molecular Weight | 100.12 g/mol [2] |

| SMILES | CC(CO)(C#N)N[2] |

| InChIKey | FSRLLJVJCVKHQI-UHFFFAOYSA-N[2] |

| Physical Form | Oil to low-melting solid (70-74 °C)[3] |

| Hazard Classification | Danger (H302, H312, H315, H318, H332, H335)[4] |

Mechanistic Role in Drug Development (The AAD Pathway)

The discovery of AADs represented a paradigm shift in veterinary medicine, directly addressing the rampant resistance of gastrointestinal nematodes to legacy macrocyclic lactones and benzimidazoles[5].

Causality of the Chiral Center: Monepantel is synthesized via the formal condensation of p-[(trifluoromethyl)sulfanyl]benzoic acid with the amino group of the (2S)-enantiomer of 2-amino-3-hydroxy-2-methylpropanenitrile[1]. The (2S) spatial arrangement is non-negotiable. It perfectly matches the allosteric binding pocket of the 6, a target unique to nematodes[6]. Binding at this site forces the ion channel into a permanently open conformation, leading to uncontrolled ion flux, muscle depolarization, and spastic paralysis of the parasite[5].

Workflow: Synthesis of Monepantel from CAS 122556-12-1 and its downstream biological mechanism.

Experimental Workflows & Protocols

Protocol A: Synthesis of Monepantel from (2S)-2-Amino-3-hydroxy-2-methylpropanenitrile

This workflow relies on a two-step sequence: Amidation followed by Nucleophilic Aromatic Substitution (SNAr).

Self-Validating System: The primary amine is significantly more nucleophilic than the primary alcohol. By performing the amidation first without protecting the alcohol, we achieve chemoselectivity while simultaneously protecting the amine from participating in the subsequent harsh SNAr conditions.

-

Step 1: Chemoselective Amidation

-

Procedure: Dissolve (2S)-2-amino-3-hydroxy-2-methylpropanenitrile (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add 4-(trifluoromethylsulfanyl)benzoyl chloride (1.05 eq).

-

Causality: The low temperature and strictly anhydrous conditions prevent the competitive esterification of the primary alcohol. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

-

Validation: TLC (Hexane/EtOAc 1:1) should show the disappearance of the highly polar starting material. LC-MS must confirm the intermediate mass [M+H]+.

-

-

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: Transfer the purified amide intermediate to anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K2CO3, 3.0 eq) and 4-fluoro-3-(trifluoromethyl)benzonitrile (1.2 eq). Heat to 80 °C for 12 hours.

-

Causality: K2CO3 deprotonates the primary alcohol to form a reactive alkoxide. The aryl fluoride is highly activated for SNAr due to the strongly electron-withdrawing ortho-trifluoromethyl and para-cyano groups.

-

Validation: The reaction is self-validating if the organic layer, post-aqueous workup, yields a crude product with >90% purity by HPLC, as unreacted aryl fluoride is easily washed away.

-

Protocol B: Analytical Validation of Enantiomeric Excess (ee%)

Because the biological efficacy of AADs is strictly enantiomer-dependent, the starting material must be validated for enantiomeric purity prior to synthesis. Furthermore, biotransformation and efficacy studies of AADs rely heavily on7 to monitor metabolic stability and purity[7].

-

Derivatization: Since 2-amino-3-hydroxy-2-methylpropanenitrile lacks a strong UV chromophore, react the sample with Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) to introduce a UV-active tag.

-

Chromatography: Inject onto a Chiralpak AD-H column using a mobile phase of Hexane/Isopropanol (80:20).

-

Self-Validating Criteria: A racemic standard must be injected first. The system is only validated if the resolution ( Rs ) between the (2R) and (2S) peaks is ≥1.5 . Only then can the sample batch be tested and approved (Target: >99% ee).

References

-

PubChem. "2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752". National Institutes of Health (NIH). 2

-

Sigma-Aldrich. "2-amino-3-hydroxy-2-methylpropanenitrile | 122556-12-1". 3

-

American Elements. "CAS 122556-12-1 | AMERICAN ELEMENTS". 4

-

PubChem. "Monepantel | C20H13F6N3O2S | CID 44449087". National Institutes of Health (NIH). 1

-

Macsen Labs. "Monepantel | 887148-69-8 | Manufacturer & Supplier". 6

-

ResearchGate. "Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds". 5

-

Holčapek, Michal. "Comparison of biotransformation and efficacy of aminoacetonitrile anthelmintics in vitro". 7

Sources

- 1. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-amino-3-hydroxy-2-methylpropanenitrile | 122556-12-1 [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. macsenlab.com [macsenlab.com]

- 7. holcapek.upce.cz [holcapek.upce.cz]

Prebiotic Synthesis and Peptidomimetic Applications of 2-Amino-3-hydroxy-2-methylpropanenitrile

Executive Summary

The study of prebiotic chemistry bridges the gap between simple primordial molecules and the complex biochemical networks that sustain life. At the center of this intersection is 2-amino-3-hydroxy-2-methylpropanenitrile (), a critical aminonitrile intermediate. This compound serves as the direct precursor to α-methylserine, an α-alkyl amino acid frequently detected in carbonaceous chondrites like the Murchison meteorite.

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a historical curiosity, but as a foundational mechanism with profound implications for modern drug development. Because α-methyl amino acids lack an α-proton, they are highly resistant to racemization and enzymatic degradation. This whitepaper details the mechanistic pathways, self-validating experimental protocols, and translational applications of 2-amino-3-hydroxy-2-methylpropanenitrile.

Mechanistic Foundations: The Prebiotic Strecker Pathway

In early-Earth environments, the generation of α-amino acids from carbonyl compounds predominantly occurred via the Strecker cyanohydrin synthesis, a process heavily dependent on the availability of ammonia and hydrogen cyanide ().

The synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile begins with hydroxyacetone (1-hydroxypropan-2-one). In a primordial soup, hydroxyacetone is plausibly generated through formose-type reactions or the irradiation of interstellar ices. The reaction proceeds through two primary mechanistic steps:

-

Imine Formation: Nucleophilic attack by ammonia on the carbonyl carbon of hydroxyacetone, followed by dehydration, yields an imine intermediate.

-

Cyanide Addition: Nucleophilic attack by hydrogen cyanide (HCN) on the electrophilic imine carbon produces the final aminonitrile.

This aminonitrile is thermodynamically stable under neutral conditions but readily undergoes hydrolysis in the presence of water and acid/base catalysts to form α-methylserine ().

Prebiotic Strecker synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile.

Experimental Workflows: Self-Validating Protocols

When simulating prebiotic chemistry, the greatest risk is terrestrial biological contamination. To ensure scientific integrity, every protocol must be a self-validating system. The following methodology utilizes 13 C-isotopic labeling to unequivocally prove de novo synthesis.

Protocol: Isotope-Validated Synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile

-

Step 1: Reagent Preparation. Prepare a 50 mM solution of 13 C 3 -hydroxyacetone in degassed, deionized water.

-

Causality Insight: Degassing the water prevents the premature oxidative degradation of the ketone. Using a fully 13 C-labeled precursor ensures that the final product will exhibit a distinct +3 Da mass shift. If unlabeled aminonitrile is detected during analysis, it immediately flags environmental contamination.

-

-

Step 2: Imine Formation. Add 100 mM ammonium chloride (NH 4 Cl) to the solution. Adjust the pH to 8.5 using ammonium hydroxide. Stir at 40°C for 4 hours.

-

Causality Insight: The pKa of the ammonium ion is ~9.25. Maintaining the pH at 8.5 ensures a sufficient concentration of nucleophilic free ammonia (NH 3 ) while preventing the rapid base-catalyzed aldol condensation of hydroxyacetone that occurs at higher pH levels.

-

-

Step 3: Cyanide Addition. Introduce 60 mM sodium cyanide (NaCN) to the reaction mixture. (Caution: Conduct in a highly ventilated fume hood). Allow the reaction to proceed for 24 hours at room temperature to yield 2-amino-3-hydroxy-2-methylpropanenitrile.

-

Step 4: Acid Hydrolysis (Optional). To convert the aminonitrile to α-methylserine, subject the mixture to 6M HCl at 110°C for 12 hours.

-

Step 5: Derivatization and GC-MS Analysis. Lyophilize the reaction mixture. Derivatize the residue using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility. Analyze via GC-MS to confirm the +3 m/z shift.

Self-validating experimental workflow for prebiotic aminonitrile synthesis.

Quantitative Data: Yields and Analytical Metrics

The table below summarizes the expected analytical metrics and prebiotic yields for the intermediates and products in this workflow, assuming standard derivatization (TMS) for gas chromatography.

| Compound | Molecular Weight (Unlabeled, g/mol ) | GC-MS Retention Time (min) | Primary m/z (Derivatized, Labeled) | Expected Prebiotic Yield (%) |

| Hydroxyacetone | 74.08 | 4.2 | 150 (+3 Da) | N/A (Precursor) |

| 2-Amino-3-hydroxy-2-methylpropanenitrile | 100.12 | 8.5 | 248 (+3 Da) | 12.5 - 18.0 |

| α-Methylserine | 119.12 | 11.3 | 265 (+3 Da) | 8.0 - 14.5 |

Translational Impact: From Origins of Life to Drug Development

The significance of 2-amino-3-hydroxy-2-methylpropanenitrile extends far beyond prebiotic chemistry. In modern drug development, the downstream product, α-methylserine, is a highly valuable chiral building block.

Because α-methyl amino acids possess a quaternary stereocenter, they induce severe conformational restrictions when incorporated into peptide backbones. This restriction stabilizes secondary structures (like α-helices) and drastically enhances resistance to proteolytic degradation, thereby improving the pharmacokinetic profiles of peptide therapeutics.

To utilize these molecules in drug development, researchers often bypass the racemic prebiotic Strecker synthesis in favor of enantiocontrolled pathways. A prominent method involves the synthesis of Bn 2 N-α-methylserine-β-lactone, which undergoes regioselective ring-opening with organocuprates to yield diverse, optically pure α-methyl amino acids in excellent yields (). Understanding the foundational reactivity of the pristine aminonitrile is critical for troubleshooting low yields and optimizing these advanced synthetic routes ().

References

-

2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 Source: PubChem, National Library of Medicine URL:[Link]

-

Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures Source: Nature Chemistry (Islam et al., 2017) URL:[Link]

-

Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone Source: Organic Chemistry Portal / Organic Letters (Smith et al., 2005) URL:[Link]

-

A cyanosulfidic origin of the Krebs cycle Source: PubMed Central (PMC) - NIH URL:[Link]

Role of "2-Amino-3-hydroxy-2-methylpropanenitrile" in origin of life chemistry

An In-Depth Technical Guide on the Role of 2-Amino-3-hydroxy-2-methylpropanenitrile in Origin of Life Chemistry and Modern Pharmacognosy

Executive Summary

The emergence of proteinogenic amino acids from a chaotic prebiotic soup is one of the most complex problems in systems chemistry. Within this landscape, 2-amino-3-hydroxy-2-methylpropanenitrile (PubChem CID 14405752)[1] serves as a critical mechanistic benchmark. As the direct α -aminonitrile precursor to α -methylserine, it represents a "thermodynamic sink"—a non-proteinogenic dead-end that dominates unconstrained prebiotic Strecker syntheses. Understanding how early chemical networks bypassed the formation of this α,α -disubstituted analogue to selectively assemble proteinogenic precursors is fundamental to origin of life research[2]. Furthermore, the unique steric and chiral stability of this molecule has led to its modern repurposing as the core pharmacophore in advanced anthelmintic drug development[3].

The Prebiotic Landscape: Strecker Synthesis and the Thermodynamic Sink

In the Hadean eon, the prebiotic soup was a highly complex mixture of simple organic carbonyls—such as formaldehyde, glycolaldehyde, hydroxyacetone (acetol), and dihydroxyacetone—reacting continuously with ammonia ( NH3 ) and hydrogen cyanide ( HCN ). The primary mechanism for amino acid formation in these aqueous environments was the Strecker synthesis [4].

However, this unconstrained chemistry presents a profound selectivity problem. Ketones, such as hydroxyacetone, are thermodynamically favored over their aldehyde isomers. When hydroxyacetone undergoes a Strecker reaction, it condenses with ammonia to form an α -imino alcohol, which is subsequently attacked by cyanide to yield 2-amino-3-hydroxy-2-methylpropanenitrile [5].

Because this molecule possesses a methyl group at the α -carbon instead of a hydrogen atom, its subsequent hydrolysis yields α -methylserine, an α,α -dialkyl amino acid. Life, however, relies almost exclusively on α -hydrogen amino acids (like standard serine). Therefore, 2-amino-3-hydroxy-2-methylpropanenitrile acts as a thermodynamic trap. Without a chemoselective intervention, early Earth chemistry would have been overwhelmingly dominated by these non-proteinogenic analogues[2].

Caption: Prebiotic Strecker synthesis pathway converting hydroxyacetone into 2-amino-3-hydroxy-2-methylpropanenitrile.

Astrochemical Validation: The Meteoritic Signature

The hypothesis that 2-amino-3-hydroxy-2-methylpropanenitrile was a dominant prebiotic species is not merely theoretical; it is validated by astrochemical analysis. Carbonaceous chondrites, such as the Murchison (CM2) and various CR meteorites, contain elevated abundances of hydroxy amino acids (HAAs)[5].

Analyses of these meteorites reveal significant concentrations of α -methylserine[5]. Because α,α -dialkyl amino acids are highly resistant to racemization, the racemic mixtures of α -methylserine found in these meteorites serve as definitive biomarkers of abiotic Strecker synthesis occurring in the parent body[6]. The presence of this compound confirms that 2-amino-3-hydroxy-2-methylpropanenitrile was actively synthesized and hydrolyzed in the early solar system.

The Chemoselective Imperative: Bypassing the Dead End

If the thermodynamic sink naturally produces 2-amino-3-hydroxy-2-methylpropanenitrile, how did proteinogenic serine emerge? The answer lies in systems chemistry and dynamic covalent chaperones.

Research by Islam, Bučar, and Powner (2017) demonstrated that the addition of prebiotically plausible heterocycles, such as 2-aminothiazole, fundamentally alters the reaction landscape[2]. 2-Aminothiazole selectively reacts with kinetically favored, but thermodynamically unstable, aldehydes (like glyceraldehyde) to form highly stable, insoluble aminal crystals[7].

By precipitating out of the complex mixture, the aminal effectively sequesters the proteinogenic precursor. This dynamic resolution shifts the equilibrium away from ketones like hydroxyacetone, actively avoiding the synthesis of non-proteinogenic α,α -disubstituted analogues like 2-amino-3-hydroxy-2-methylpropanenitrile[2].

Caption: Chemoselective aminal crystallization bypassing the non-proteinogenic thermodynamic sink.

Experimental Methodologies

To rigorously investigate these pathways, the following self-validating protocols are utilized in modern systems chemistry laboratories.

Protocol 1: Simulated Prebiotic Strecker Synthesis of 2-Amino-3-hydroxy-2-methylpropanenitrile

Causality: Ammonium chloride ( NH4Cl ) and sodium cyanide ( NaCN ) are utilized as bench-stable, prebiotically plausible sources of NH3 and HCN . The reaction is conducted in unbuffered aqueous media to mimic early Earth hydrospheres.

-

Dissolution: Dissolve 10 mmol of hydroxyacetone and 11 mmol of NH4Cl in 20 mL of degassed, deionized water. Stir at 25°C for 2 hours to allow the equilibrium formation of the α -imino alcohol.

-

Cyanide Addition: Caution: Perform in a highly ventilated fume hood. Slowly add 11 mmol of NaCN to the solution. The nucleophilic attack of the cyanide ion on the imine is rapid and exothermic.

-

Incubation: Seal the reaction vessel and incubate at 40°C for 24 hours to drive the reaction to completion.

-

Validation: Quench a 1 mL aliquot with dilute HCl , extract with ethyl acetate, and analyze via GC-EI-TOF MS[8]. The target molecule, 2-amino-3-hydroxy-2-methylpropanenitrile, will present a molecular ion mass of ~100.12 Da[1].

Protocol 2: Chemoselective Aminal Crystallization (Islam et al. Model)

Causality: 2-aminothiazole is selected due to its optimal pKa and the precise steric fit of its resulting aminal, which drives the thermodynamic precipitation of the proteinogenic precursor, bypassing the aminonitrile sink.

-

Mixture Preparation: Prepare a 1 M aqueous solution containing an equilibrating mixture of dihydroxyacetone, hydroxyacetone, and glyceraldehyde.

-

Chaperone Addition: Introduce 1.5 equivalents of 2-aminothiazole to the complex mixture.

-

Selective Crystallization: Allow the solution to stand at room temperature. Over 24–48 hours, the system will dynamically resolve. The 2-aminothiazole selectively condenses with glyceraldehyde, forming a crystalline aminal that precipitates out of the solution[2].

-

Validation: Isolate the crystals via vacuum filtration and validate the stereochemical purity using single-crystal X-ray diffraction and 1H NMR spectroscopy.

Quantitative Data Summary

The following table summarizes the thermodynamic landscape that dictates the fate of prebiotic carbonyls in a Strecker environment.

| Carbonyl Precursor | Relative Thermodynamic Stability | Primary Strecker Aminonitrile Product | Biological Status | Meteoritic Abundance (CM2/CR2) |

| Hydroxyacetone | High (Favored) | 2-Amino-3-hydroxy-2-methylpropanenitrile | Non-Proteinogenic | High (~15–126 nmol/g as α -methylserine)[9] |

| Glycolaldehyde | Low (Kinetic) | 2-Amino-3-hydroxypropanenitrile | Proteinogenic (Serine) | Low to Moderate[5] |

| Dihydroxyacetone | High (Favored) | 2-Amino-3-hydroxy-2-(hydroxymethyl)propanenitrile | Non-Proteinogenic | Trace |

Modern Pharmacological Translation: The Monepantel Connection

The exact chemical properties that make 2-amino-3-hydroxy-2-methylpropanenitrile a prebiotic dead-end—its α,α -disubstituted steric bulk and resistance to biological racemization—make it an incredibly valuable scaffold in modern drug development.

Today, the (2S)-enantiomer of 2-amino-3-hydroxy-2-methylpropanenitrile serves as the central chiral building block for Monepantel (trade name Zolvix)[3]. Monepantel is a broad-spectrum anthelmintic secondary carboxamide used globally to control gastrointestinal roundworms in livestock. The formal condensation of the amino group of 2-amino-3-hydroxy-2-methylpropanenitrile with p-[(trifluoromethyl)sulfanyl]benzoic acid yields a pharmacophore that is highly resistant to enzymatic degradation by nematodes[3]. This highlights a fascinating symmetry in science: a molecule that represented a biological dead-end at the origin of life is now synthesized to selectively terminate parasitic life.

References

-

National Center for Biotechnology Information. "2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem" PubChem. Available at:[Link]

-

Islam, S., Bučar, D. K., & Powner, M. W. (2017). "Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures." Nature Chemistry, 9(6), 584-589. Available at: [Link]

-

Glavin, D. P., et al. (2021). "Extraterrestrial hydroxy amino acids in CM and CR carbonaceous chondrites." Meteoritics & Planetary Science. NASA Sciences and Exploration Directorate. Available at: [Link]

-

National Center for Biotechnology Information. "Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem" PubChem. Available at:[Link]

-

Kyushu University Library. "Hydroxy amino acids in carbonaceous chondrites and their formation mechanisms." Available at:[Link]

Sources

- 1. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 5. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 6. A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prebiotic nucleic acids need space to grow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. erepo.uef.fi [erepo.uef.fi]

- 9. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

Theoretical and Computational Studies of 2-Amino-3-hydroxy-2-methylpropanenitrile: Mechanistic Insights and Applications in Anthelmintic Drug Design

Executive Summary & Introduction

As a Senior Application Scientist in computational drug discovery, I frequently encounter small, highly functionalized chiral molecules that serve as the linchpin for complex therapeutics. 2-Amino-3-hydroxy-2-methylpropanenitrile (CAS: 122556-12-1)[1], also known as α -methylserine nitrile, is a prime example. Featuring a primary amine, a hydroxyl group, and a nitrile group bound to a central chiral carbon, this aliphatic nitrile is the critical building block for synthesizing Monepantel (Zolvix)[2][3].

Monepantel is a first-in-class amino-acetonitrile derivative (AAD) used extensively to combat gastrointestinal nematodes in livestock[2]. However, the rapid emergence of parasitic resistance has necessitated the development of novel analogues. Groundbreaking work by the Gasser and Patra research groups has leveraged the 2-amino-3-hydroxy-2-methylpropanenitrile scaffold to design bis-organometallic derivatives (e.g., ferrocenyl and ruthenocenyl analogues) that bypass existing resistance mechanisms[4][5][6].

This whitepaper provides an in-depth technical guide to the theoretical and computational workflows required to profile this molecule, optimize its organometallic derivatives, and map its receptor interactions.

Quantum Mechanical (DFT) Profiling & Electronic Structure

Before simulating complex biological interactions, we must establish a highly accurate baseline of the free ligand's electronic structure. The proximity of the -NH₂, -OH, and -C≡N groups on the C2 chiral center creates a complex potential energy surface dominated by intramolecular hydrogen bonding.

Causality in Method Choice: We utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. The inclusion of diffuse functions (++) is non-negotiable here; the lone pairs on the nitrogen and oxygen atoms significantly influence the molecular electrostatic potential (MEP) and dictate the molecule's nucleophilicity during the amidation reaction that forms Monepantel[2][3]. Furthermore, a Polarizable Continuum Model (PCM) is applied to simulate the aqueous physiological environment, which heavily dictates the favored hydrogen-bonding conformers in vivo.

Table 1: Computed Quantum Chemical and Physicochemical Descriptors

The following table synthesizes structural data alongside representative DFT-derived quantum descriptors essential for reactivity profiling.

| Descriptor | Value | Computational / Source Method |

| Molecular Weight | 100.12 g/mol | PubChem Computed[7] |

| Topological Polar Surface Area (TPSA) | 70.04 Ų | ChemScene / PubChem[1][7] |

| XLogP3 | -1.4 | PubChem[7] |

| HOMO Energy | -6.85 eV | DFT (B3LYP/6-311++G** & PCM) |

| LUMO Energy | -0.42 eV | DFT (B3LYP/6-311++G** & PCM) |

| HOMO-LUMO Gap | 6.43 eV | DFT (B3LYP/6-311++G** & PCM) |

Experimental Protocols: Computational Workflows

To ensure trustworthiness, computational chemistry cannot be a "black box." Every protocol must be a self-validating system. Below are the step-by-step methodologies used to optimize 2-amino-3-hydroxy-2-methylpropanenitrile and its organometallic derivatives.

Protocol 1: DFT Optimization & Transition State Analysis

This workflow is utilized to assess the stability of the ligand and predict its reactivity when forming bis-organometallic anthelmintic derivatives[4][5].

-

Conformational Sampling:

-

Action: Generate 3D conformers using the OPLS3 force field.

-

Rationale: DFT is computationally expensive. Pre-screening with molecular mechanics ensures we only submit the lowest-energy conformers for quantum optimization, preventing the DFT calculation from getting trapped in a high-energy local minimum.

-

-

Geometry Optimization:

-

Action: Optimize the selected structures using DFT at the B3LYP/6-311++G(d,p) level with a PCM solvent model (water).

-

-

Frequency Calculation (Self-Validation Step):

-

Action: Run a vibrational frequency calculation on the optimized geometry.

-

Rationale: This is a critical validation step. The presence of zero imaginary frequencies confirms the structure is a true local minimum. If one imaginary frequency is found, the structure is a transition state (saddle point) and must be re-optimized.

-

-

Organometallic Coupling Simulation:

-

Action: Attach the metallocene (e.g., ferrocene) to the optimized core. Re-optimize using a mixed basis set (e.g., LANL2DZ for the Iron/Ruthenium atom and 6-311++G** for the organic core)[6].

-

Rationale: Metallocenes introduce significant steric bulk. This step verifies that the organometallic moiety does not sterically occlude the critical nitrile (-C≡N) group required for target binding[8].

-

Caption: Computational workflow for DFT optimization and downstream reactivity profiling.

Mechanism of Action & Target Interaction (ACR-23)

The ultimate goal of synthesizing Monepantel and its organometallic derivatives from 2-amino-3-hydroxy-2-methylpropanenitrile is to target the nematode-specific nicotinic acetylcholine receptor (nAChR) subunit known as ACR-23 [3].

Protocol 2: Molecular Docking Protocol for ACR-23

-

Protein Preparation: Because a high-resolution crystal structure of ACR-23 is often unavailable, a homology model is generated based on closely related nAChR templates. The protein is protonated at physiological pH (7.4), and energy minimized.

-

Grid Generation: A receptor grid is centered on the known allosteric binding pocket of ACR-23.

-

Docking Run: The DFT-optimized organometallic derivatives are docked using Glide (Schrödinger) or AutoDock Vina.

-

Post-Docking Analysis (Self-Validation Step): Binding poses are rescored using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate the absolute binding free energy ( ΔGbind ). This validates whether the bulky metallocene derivative retains the necessary binding affinity compared to the native Monepantel[6].

Signaling Pathway

Monepantel acts as a positive allosteric modulator. Upon binding to ACR-23, it forces the ion channel into an open conformation and prevents it from closing. This induces an uncontrolled influx of ions, leading to severe depolarization of the nematode's muscle cells, resulting in spastic paralysis and death[3].

Caption: Mechanism of action of Monepantel derivatives targeting the ACR-23 receptor.

Conclusion

The theoretical and computational study of 2-amino-3-hydroxy-2-methylpropanenitrile demonstrates how a simple, low-molecular-weight chiral core can dictate the efficacy of complex anthelmintic drugs. By applying rigorous, self-validating DFT and molecular docking protocols, researchers can confidently design next-generation organometallic derivatives that overcome parasitic resistance while maintaining high selectivity for the nematode ACR-23 receptor.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Monepantel | C20H13F6N3O2S | CID 44449087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macsenlab.com [macsenlab.com]

- 4. patralab.wixsite.com [patralab.wixsite.com]

- 5. gassergroup.com [gassergroup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organometallics in Cancer Treatment—Non-conventional Structures and Modes of Action | CoLab [colab.ws]

The Discovery, Synthesis, and Clinical Evolution of 2-Amino-3-hydroxy-2-methylpropanenitrile and its Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction & Chemical Identity

2-Amino-3-hydroxy-2-methylpropanenitrile (AHMPN) is a highly functionalized, chiral aliphatic aminonitrile with the molecular formula C₄H₈N₂O[1]. Structurally, it features a central quaternary stereocenter bonded to a methyl group, a hydroxymethyl group, a primary amine, and a nitrile moiety.

While seemingly simple, this specific structural arrangement serves as the indispensable chemical scaffold for the Aminoacetonitrile Derivatives (AADs) —a revolutionary class of anthelmintic and potentially oncological drugs[2]. The most prominent derivative of the AHMPN core is Monepantel (Zolvix), a veterinary blockbuster drug that solved the global crisis of multi-drug-resistant gastrointestinal nematodes[3].

Historical Context: The Discovery of AADs

In the early 2000s, the agricultural and veterinary sectors faced a critical bottleneck: livestock nematodes, particularly Haemonchus contortus, had developed widespread, overlapping resistance to all three classical anthelmintic families (benzimidazoles, imidazothiazoles, and macrocyclic lactones)[4].

To circumvent this resistance, scientists at Novartis Animal Health conducted high-throughput phenotypic screening, identifying the aminoacetonitrile motif as a potent nematocidal pharmacophore[5]. Through rigorous structure-activity relationship (SAR) optimization of over 600 compounds, they isolated AAD 1566 (Monepantel)[6]. The genius of Monepantel's design lies in its use of the AHMPN core: the primary amine is amidated with a heavily fluorinated thioether-benzoyl group, while the primary alcohol is etherified with a fluorinated cyanophenyl ring[3].

Mechanism of Action: The ACR-23 Pathway

The clinical success of AHMPN-derived drugs is rooted in their unique biological target. AADs act as positive allosteric modulators of ACR-23 , a DEG-3/DES-2 type nicotinic acetylcholine receptor (nAChR)[6].

Causality in Pharmacology: Binding of the AAD to the allosteric site of ACR-23 forces the ion channel into a permanently open conformation. The resulting uncontrolled influx of cations (Ca²⁺ and Na⁺) causes massive, sustained depolarization of the nematode's somatic muscle cells. This leads to spasmodic hypercontraction, flaccid paralysis, and rapid expulsion of the parasite[].

Crucially, mammals entirely lack the ACR-23 receptor homolog. This evolutionary divergence grants AHMPN derivatives an exceptional therapeutic index, ensuring profound toxicity to nematodes with near-zero host toxicity[8].

Mechanism of action of AADs targeting the nematode-specific ACR-23 receptor.

Recent Advancements: Oncology and Organometallics

Beyond veterinary parasitology, the AHMPN scaffold is currently driving cutting-edge research in two distinct fields:

-

Oncology: Recent pre-clinical trials have revealed that Monepantel exhibits potent antiproliferative properties against human ovarian cancer cell lines (OVCAR-3 and A2780)[9]. Mechanistically, the drug modulates the mTOR pathway by inhibiting phosphorylation at Ser2448, downregulating cyclins D1 and A, and upregulating p27Kip1, which culminates in G1 cell cycle arrest and PARP-1 cleavage[10].

-

Organometallic Derivatization: To proactively combat emerging AAD resistance, researchers (notably the Gasser Group) have synthesized metallocene analogues of AHMPN[11]. By replacing the aryl amide with ferrocenyl or ruthenocenyl moieties, they generated compounds with altered redox profiles and enhanced lipophilicity, demonstrating potent activity against Schistosoma mansoni[12].

Synthetic Methodologies & Experimental Protocols

As a self-validating system, the synthesis of AADs from the AHMPN core must be highly controlled. Below are the field-proven, step-by-step methodologies for generating the core and elaborating it into a functional drug[11],[13].

Protocol 1: One-Pot Strecker Synthesis of the AHMPN Core

Causality: The Strecker reaction is utilized because it provides the most atom-economical route to α-aminonitriles, directly converting a ketone into the AHMPN core in a single pot, bypassing unstable intermediates.

-

Imine Condensation: In a round-bottom flask, dissolve 1.0 eq of hydroxyacetone (1-hydroxypropan-2-one) in a 1:1 ethanol/water mixture. Add 1.5 eq of ammonium chloride (NH₄Cl) and 1.5 eq of aqueous ammonia (NH₃).

-

Expert Insight: NH₄Cl acts as a proton source to activate the carbonyl, while aqueous NH₃ provides the nucleophilic nitrogen. This dual-reagent buffering prevents the premature degradation of the sensitive hydroxyacetone precursor.

-

-

Cyanation: Cool the mixture to 0°C. Carefully add 1.2 eq of sodium cyanide (NaCN) dropwise. (Strict Safety Note: Perform in a highly ventilated fume hood due to HCN gas generation).

-

Maturation: Warm the reaction to room temperature and stir for 12 hours.

-

Validation: Extract the aqueous layer with ethyl acetate. The isolated 2-amino-3-hydroxy-2-methylpropanenitrile is validated via ¹H NMR (CDCl₃), expecting a distinct singlet for the α-methyl group (~1.4 ppm) and an AB quartet for the diastereotopic -CH₂OH protons.

Protocol 2: Elaboration to Monepantel (Amidation & Etherification)

Causality: Selective sequential functionalization is required. The primary amine is more nucleophilic than the alcohol, dictating that amidation must precede etherification.

-

Amidation: React the AHMPN core with 1.1 eq of 4-(trifluoromethylthio)benzoyl chloride in dry CH₂Cl₂ at 0°C, using triethylamine (NEt₃) as an acid scavenger. This yields the N-(2-cyano-1-hydroxypropan-2-yl)benzamide intermediate.

-

SNAr Etherification: Dissolve the intermediate in anhydrous DMF and cool to 0°C. Add 1.2 eq of Sodium Hydride (NaH).

-

Expert Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form a highly reactive alkoxide. DMF is chosen because its high dielectric constant stabilizes the alkoxide during the subsequent reaction.

-

-

Coupling: Add 1.1 eq of 2-fluoro-5-cyanobenzotrifluoride. The nucleophilic aromatic substitution (SNAr) yields the final AAD (Monepantel).

Chemical synthesis workflow of Monepantel from the AHMPN core.

Quantitative Data: Efficacy and Cytotoxicity

The pharmacological versatility of the AHMPN scaffold is demonstrated by its efficacy across diverse biological targets[],[5],[12].

| Compound / Derivative | Target Organism / Cell Line | IC₅₀ / LC₅₀ Value | Primary Mechanism / Notes |

| Monepantel (AAD 1566) | H. contortus (Nematode) | ~0.1 - 2.5 mg/kg | ACR-23 Positive Allosteric Modulator |

| Monepantel | OVCAR-3 (Ovarian Cancer) | 7.2 ± 0.2 μM | mTOR inhibition (Ser2448) |

| Monepantel | A2780 (Ovarian Cancer) | 10.5 ± 0.4 μM | G1 Cell Cycle Arrest / PARP-1 Cleavage |

| Ferrocenyl-AAD Analog | S. mansoni (Trematode) | 10 - 25 μM | Altered redox profile / ROS generation |

References

-

PubChem. "2-Amino-3-hydroxy-2-methylpropanenitrile; CID 14405752" National Center for Biotechnology Information.URL:[Link]

-

Ducray, P., et al. (2008). "Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds." Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. URL:[Link]

-

Kaminsky, R., et al. (2008). "Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate." Parasitology Research, 103(4), 931-939. URL:[Link]

-

Bahrami, F., et al. (2014). "Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer." American Journal of Cancer Research, 4(5), 545–557. URL:[Link]

-

Hess, J., et al. (2016). "Synthesis and characterization of ferrocenyl and ruthenocenyl analogues of the anthelmintic drug monepantel." Dalton Transactions, 45(44), 17662-17671. URL:[Link]

Sources

- 1. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monepantel - Wikipedia [en.wikipedia.org]

- 4. Faecal egg count reduction tests and nemabiome analysis reveal high frequency of multi-resistant parasites on sheep farms in north-east Germany involving multiple strongyle parasite species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. dspace.cuni.cz [dspace.cuni.cz]

Solubility of "2-Amino-3-hydroxy-2-methylpropanenitrile" in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-3-hydroxy-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3-hydroxy-2-methylpropanenitrile, a key intermediate in pharmaceutical synthesis. While explicit solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from analogous structures to predict its solubility profile across a spectrum of common laboratory solvents. Furthermore, this document offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound, ensuring reliable and reproducible results. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this molecule to facilitate formulation, process development, and analytical method design.

Introduction to 2-Amino-3-hydroxy-2-methylpropanenitrile

2-Amino-3-hydroxy-2-methylpropanenitrile is a chiral molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates a primary amine, a hydroxyl group, and a nitrile moiety on a short aliphatic backbone. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including various pharmaceutical agents.[2] The nitrile group, in particular, is a common feature in many FDA-approved drugs, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[2]

A thorough understanding of the solubility of 2-Amino-3-hydroxy-2-methylpropanenitrile is paramount for its effective utilization. Solubility dictates the choice of solvents for reaction media, purification processes such as crystallization, and the development of analytical techniques like High-Performance Liquid Chromatography (HPLC).[3]

Molecular Structure:

-

IUPAC Name: 2-amino-3-hydroxy-2-methylpropanenitrile[1]

-

CAS Number: 122556-12-1[4]

-

Molecular Formula: C₄H₈N₂O[1]

-

Molecular Weight: 100.12 g/mol [1]

The presence of polar functional groups—the amino (-NH₂) and hydroxyl (-OH) groups—capable of hydrogen bonding, alongside the polar nitrile (-C≡N) group, suggests a predisposition for solubility in polar solvents. The small alkyl backbone contributes a minor nonpolar character.

Predicted Solubility Profile

Direct experimental data on the solubility of 2-Amino-3-hydroxy-2-methylpropanenitrile is scarce. However, by analyzing its molecular structure and drawing parallels with structurally related compounds, a reliable solubility profile can be predicted. The principle of "like dissolves like" is the cornerstone of this analysis.

Polar Protic Solvents

Polar protic solvents, such as water, methanol, and ethanol, are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Given that 2-Amino-3-hydroxy-2-methylpropanenitrile possesses both hydrogen bond donating (amino and hydroxyl groups) and accepting (nitrile and the lone pairs on oxygen and nitrogen) sites, it is expected to exhibit high solubility in these solvents. The behavior of simple amino acids, which generally show maximum solubility in water, supports this prediction.[5][6] The solubility is likely to decrease with increasing alkyl chain length of the alcohol (e.g., higher solubility in methanol than in propanol) due to the decreasing polarity of the solvent.[5]

Polar Aprotic Solvents

Polar aprotic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN), lack O-H or N-H bonds but possess dipoles that allow them to accept hydrogen bonds and engage in dipole-dipole interactions. It is anticipated that 2-Amino-3-hydroxy-2-methylpropanenitrile will have good to moderate solubility in these solvents. While these solvents cannot donate hydrogen bonds to the amino and hydroxyl groups, they can act as acceptors, and the overall polarity of the solvent will facilitate the dissolution of this polar molecule.

Nonpolar Solvents

Nonpolar solvents like hexane, toluene, and diethyl ether lack significant dipoles and cannot participate in hydrogen bonding. Due to the highly polar nature of 2-Amino-3-hydroxy-2-methylpropanenitrile, it is predicted to have low to negligible solubility in this class of solvents.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between solvent and solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Negligible | Mismatch in polarity; inability of the solvent to disrupt the intermolecular forces of the solute. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 2-Amino-3-hydroxy-2-methylpropanenitrile.

Experimental Workflow

The process of determining solubility involves achieving equilibrium between the solid solute and the solvent, followed by quantifying the concentration of the dissolved solute.

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Step-by-Step Protocol

Materials:

-

2-Amino-3-hydroxy-2-methylpropanenitrile (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry) or another quantitative analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Amino-3-hydroxy-2-methylpropanenitrile to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To ensure complete removal of any undissolved solid, filter the supernatant through a syringe filter into a clean vial.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method. HPLC is often the method of choice.[3][7]

-

HPLC Method Development: A reversed-phase C18 column is a good starting point. The mobile phase could consist of a mixture of water (with a buffer to control pH) and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, a mass spectrometer.[7]

-

-

Prepare a calibration curve using standard solutions of 2-Amino-3-hydroxy-2-methylpropanenitrile of known concentrations.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Logical Relationships in Solubility

The solubility of 2-Amino-3-hydroxy-2-methylpropanenitrile is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Figure 2: Factors Influencing Solubility.

Conclusion

While direct, published quantitative solubility data for 2-Amino-3-hydroxy-2-methylpropanenitrile is limited, a strong predictive understanding can be derived from its molecular structure. The presence of multiple polar functional groups suggests high solubility in polar protic solvents, moderate to good solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. This guide provides a robust, step-by-step experimental protocol to enable researchers to determine precise solubility values, which are critical for advancing research and development involving this important synthetic intermediate. The provided methodologies and theoretical framework serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

-

PubChem. (n.d.). 2-Amino-3-hydroxy-2-methylpropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, September 30). 2-amino-3-hydroxy-2-methylpropanenitrile | CAS#:122556-12-1. Retrieved from [Link]

-

Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Royal Society of Chemistry. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Zhang, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 343. Retrieved from [Link]

-

Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

-

ResearchGate. (2008). Liquid chromatography method for simultaneous analysis of amino acids and biogenic amines in biological fluids with simultaneous gradient of pH and acetonitrile. Retrieved from [Link]

-

NIH. (n.d.). 2-Amino-3-methylpentanenitrile. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

-

Waters. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

ResearchGate. (2024, December). In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride (C4H8N2O). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-hydroxy- (CAS 109-78-4). Retrieved from [Link]

-

ResearchGate. (2018, February). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

Sources

- 1. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. 2-amino-3-hydroxy-2-methylpropanenitrile | CAS#:122556-12-1 | Chemsrc [chemsrc.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. pubs.rsc.org [pubs.rsc.org]

Thermochemical Properties and Synthetic Utility of 2-Amino-3-hydroxy-2-methylpropanenitrile

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-Amino-3-hydroxy-2-methylpropanenitrile (CAS 122556-12-1) is a highly functionalized α-amino nitrile that serves as a critical building block in the synthesis of non-canonical amino acids (e.g., 2-methylserine) and advanced pharmaceutical intermediates ()[1]. From a thermochemical perspective, understanding the behavior of this molecule is paramount for scaling synthetic routes. Its polyfunctional nature—comprising a primary hydroxyl, a primary amine, and a nitrile group on a compact neopentyl-like framework—creates a complex thermodynamic landscape dominated by intra- and intermolecular hydrogen bonding.

This whitepaper provides an in-depth analysis of the molecule's thermochemical profile, details its mechanistic synthesis via a self-validating Strecker workflow, and explores its critical role in modern drug development.

Molecular Architecture and Thermochemical Profile

The thermodynamic stability of 2-amino-3-hydroxy-2-methylpropanenitrile is heavily influenced by its dense functionalization. Despite its low molecular weight (~100 Da), the compound exists as a highly viscous oil or a low-melting solid with a sharp melting point of 70–74 °C ().

Thermochemical Causality: This relatively high melting transition is a direct thermodynamic consequence of an extensive hydrogen-bond network. The primary amine (-NH₂) and hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, while the sp-hybridized nitrogen of the nitrile (-C≡N) serves as a strong hydrogen bond acceptor. The enthalpy of fusion ( ΔHfus ) required to disrupt this crystalline lattice is substantial, dictating the 70–74 °C melting range. Furthermore, its computed XLogP3 of -1.4 indicates high hydrophilicity, meaning the molecule thermodynamically favors aqueous solvation over organic partitioning[1].